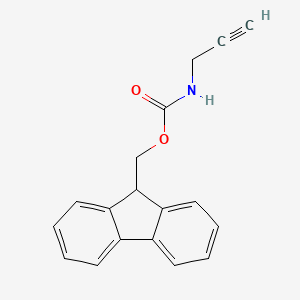

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Description

BenchChem offers high-quality (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h1,3-10,17H,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNQUIGNHTEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127896-08-6 | |

| Record name | (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stability of Fmoc-propargylamine under standard laboratory conditions

Topic: Stability of Fmoc-propargylamine under standard laboratory conditions Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fmoc-propargylamine (N-(9-Fluorenylmethoxycarbonyl)propargylamine) is a critical building block in bioconjugation and peptide synthesis, serving as a robust "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While structurally resilient under acidic and neutral conditions, its stability is binary: highly stable in the solid state when desiccated, yet kinetically fragile in solution if exposed to trace bases or transition metals.

This guide delineates the physicochemical boundaries of Fmoc-propargylamine, providing a self-validating framework for its storage, solubilization, and application in high-fidelity synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before addressing stability, it is vital to distinguish the simple amine form from its amino acid cousin, as their handling overlaps but their applications differ.

| Feature | Fmoc-Propargylamine (Amine) | Fmoc-Propargylglycine (Amino Acid) |

| Structure | Fmoc-NH-CH₂-C≡CH | Fmoc-NH-CH(COOH)-CH₂-C≡CH |

| Common Name | Fmoc-2-propynyl-amine | Fmoc-Pra-OH |

| CAS No. | Varies by salt/purity | 198561-07-8 |

| Primary Utility | C-terminal capping, linker synthesis | Peptide backbone incorporation (SPPS) |

| Solubility | DMF, DCM, DMSO, EtOAc | DMF, NMP (DCM limited) |

| pKa (Alkyne) | ~25 (Terminal C-H) | ~25 (Terminal C-H) |

Key Stability Characteristic: The carbamate linkage (Fmoc) provides acid stability (e.g., to TFA), while the terminal alkyne is inert to most standard electrophiles but sensitive to oxidative coupling.

Critical Stability Parameters

The Fmoc Group: Base Sensitivity

The Fmoc group is designed to be removed by base.[1] Consequently, unintentional deprotection is the primary mode of degradation.

-

Mechanism: Base-catalyzed

-elimination of the acidic proton at the fluorenyl 9-position, releasing dibenzofulvene (DBF) and the free amine.[2] -

Risk Factor: Even trace amounts of secondary amines (e.g., dimethylamine contaminants in low-grade DMF) can trigger autocatalytic degradation.

-

Indicator: A yellowing of the solution indicates the formation of dibenzofulvene-amine adducts.

The Terminal Alkyne: Oxidative Dimerization

While generally stable, terminal alkynes can undergo Glaser coupling (homocoupling) to form diynes (

-

Trigger: Presence of Copper (Cu) trace contaminants + Oxygen + Base.

-

Prevention: Use high-purity solvents and avoid metal spatulas if the material is damp or in solution.

Solvent Compatibility[4][7][9]

-

DMF (N,N-Dimethylformamide): Recommended.[2] Excellent solubility. Caution: Aged DMF decomposes to dimethylamine, which will remove the Fmoc group. Always use fresh, high-grade (amine-free) DMF.

-

DMSO (Dimethyl sulfoxide): Use with Caution. DMSO is hygroscopic and can act as a mild oxidant. Prolonged storage of Fmoc-derivatives in DMSO is not recommended due to potential slow solvolysis or oxidation.

-

Water: Incompatible. Fmoc-propargylamine is hydrophobic. Suspensions in water are stable at neutral pH, but hydrolysis can occur at extremes.

Visualizing Degradation Pathways

The following diagram maps the kinetic fate of Fmoc-propargylamine under stress conditions.

Caption: Figure 1. Degradation logic flow. The primary instability is base-mediated cleavage (Red), while oxidative coupling (Yellow) requires specific catalytic contaminants.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include "Checkpoints"—steps that validate the quality of the material before you commit it to a valuable synthesis.

Protocol A: Safe Storage & Handling

Objective: Maintain >99% purity over 6+ months.

-

Receipt: Upon arrival, verify the seal. If the bottle is warm, allow it to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

-

Aliquotting:

-

Checkpoint: Do not store the bulk bottle at 4°C and open it repeatedly.

-

Weigh out single-use aliquots (e.g., 100 mg) into amber glass vials.

-

Flush with Argon or Nitrogen before sealing.

-

-

Storage: Store aliquots at -20°C (preferred) or 2-8°C. Keep in a secondary container with desiccant (silica gel).

Protocol B: Preparation of Stock Solution (for Click Chemistry)

Objective: Prepare a stable 100 mM stock in DMF.

-

Solvent Check: Use Anhydrous, Amine-Free DMF .

-

Validation Step: Test DMF pH on wet litmus paper or smell for "fishy" amine odor. If amine is detected, discard solvent .

-

-

Dissolution:

-

Add Fmoc-propargylamine solid to the vial.

-

Add DMF to achieve concentration. Vortex until clear.

-

-

Purity Checkpoint (TLC):

-

Run a TLC (Mobile phase: 50% EtOAc / 50% Hexane).

-

Result: Should see a single spot (Rf ~0.5-0.7).

-

Failure Mode: A spot at the baseline indicates free propargylamine (Fmoc lost).

-

-

Usage: Use immediately. Do not store solution >24 hours unless frozen at -20°C.

Protocol C: Troubleshooting & QC

Scenario: The solution turned slightly yellow. Is it usable?

| Observation | Diagnosis | Action |

| Yellow Solution | Fmoc Cleavage. The yellow color comes from dibenzofulvene-amine adducts. | Discard. The effective concentration is unknown, and free amines will interfere with stoichiometry. |

| Precipitate in DMF | Saturation or Polymerization. Likely saturation if cold; polymerization is rare without catalyst. | Warm to 30°C. If solid remains, filter. If filtrate is yellow, discard. |

| Low Click Yield | Alkyne Oxidation. The alkyne may have dimerized or complexed. | Check reagents. Ensure Cu(I) source is fresh (ascorbate + CuSO4 is preferred over CuI). |

Handling Workflow Diagram

This decision tree guides the researcher through the daily use of the compound.

Caption: Figure 2. Operational workflow for solubilization and quality control.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link

-

BenchChem. (2025).[1] Solubility and Stability of Fmoc-D-Ser(O-propargyl)-OH. Link (Cited for general Fmoc-alkyne stability data).[1]

Sources

Strategic Utilization of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate in Bioorthogonal Systems

The following technical guide details the strategic application of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (commonly referred to as Fmoc-propargylamine ) in bioorthogonal chemistry.

An In-Depth Technical Guide for Chemical Biologists and Drug Developers[1]

Executive Summary: The Bifunctional Scaffold

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (CAS: 127896-08-6 ) serves as a critical, orthogonally protected building block for introducing terminal alkyne handles into bioactive molecules.[1] Unlike the amino acid Fmoc-Propargylglycine (Fmoc-Pra-OH) , which integrates an alkyne into a peptide backbone, Fmoc-propargylamine is a terminal capping reagent and a linker precursor .[1]

Its primary utility lies in its ability to mask the reactive amine with the base-labile Fmoc group while leaving the terminal alkyne exposed for transition-metal-catalyzed functionalization (e.g., Sonogashira coupling) prior to bioconjugation.[1] This "Pre-Conjugation Functionalization" strategy is essential for synthesizing complex Antibody-Drug Conjugate (ADC) payloads and Activity-Based Probes (ABPs) where the alkyne is not the final "click" handle, but a structural scaffold.[1]

Chemical Identity & Properties

For the purpose of experimental precision, the compound is defined as follows:

| Property | Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate |

| Common Name | Fmoc-propargylamine; Fmoc-2-propynylamine |

| CAS Number | 127896-08-6 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

| Key Functionality | Fmoc: Base-labile amine protection.Alkyne: Bioorthogonal handle (CuAAC/Sonogashira ready).[1][2] |

Strategic Distinction: Linker vs. Amino Acid

It is vital to distinguish this compound from Fmoc-L-Propargylglycine.[1]

-

Fmoc-Propargylglycine: Used during SPPS to place an alkyne side-chain.[1]

-

Fmoc-Propargylamine: Used before or after SPPS to create N-terminal alkyne caps or to synthesize amine-reactive alkyne linkers in solution.[1]

Core Application: The "Divergent Alkyne" Strategy

The most sophisticated use of Fmoc-propargylamine is not merely as a click handle, but as a protected scaffold for Sonogashira coupling . This workflow allows researchers to build complex, rigid alkyne-linked payloads (e.g., fluorophores or drugs) in solution phase, purify them, and then deprotect the amine for attachment to a biomolecule.

Mechanism: Orthogonal Functionalization

The Fmoc group withstands the palladium-catalyzed conditions required to functionalize the alkyne, preventing amine poisoning of the catalyst and side reactions.

Caption: Workflow for utilizing Fmoc-propargylamine as a scaffold for Sonogashira-based payload synthesis.

Experimental Protocol: Sonogashira Functionalization

Objective: Synthesis of a functionalized alkyne linker (Fmoc-NH-CH₂-C≡C-Aryl) from Fmoc-propargylamine.[1]

Reagents & Setup

-

Substrate: Fmoc-propargylamine (1.0 equiv).[1]

-

Coupling Partner: Aryl Iodide (Ar-I) (e.g., Iodinated fluorophore or drug fragment) (1.1 equiv).[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.[1]

-

Co-catalyst: CuI (10 mol%).[1]

-

Base/Solvent: Triethylamine (Et₃N) / THF or DMF (degassed).[1]

Step-by-Step Methodology

-

Degassing (Critical): Dissolve the Aryl Iodide and Fmoc-propargylamine in anhydrous THF/Et₃N (3:1 v/v). Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents Glaser homocoupling of alkynes).

-

Catalyst Addition: Add Pd(PPh₃)₄ and CuI strictly under an inert atmosphere (Glovebox or Schlenk line).

-

Reaction: Stir at room temperature (or 40°C for sluggish substrates) for 4–16 hours. Monitor by TLC/LC-MS. The Fmoc group is stable under these mild basic conditions.

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. The Fmoc group provides UV absorbance (254 nm) and lipophilicity, simplifying purification compared to free propargylamine derivatives.

-

Deprotection (Activation): Treat the purified intermediate with 20% piperidine in DMF for 30 minutes to release the primary amine for subsequent conjugation.

Expert Insight: Why use Fmoc-propargylamine here? If you used free propargylamine, the primary amine would coordinate to the Pd/Cu catalysts, quenching the reaction or requiring massive catalyst loading. The Fmoc group shields the amine, ensuring high yields.

Application in Solid Phase Peptide Synthesis (SPPS)

While Fmoc-propargylamine cannot be coupled to an amine, it is used to synthesize N-terminal Alkyne Caps via an intermediate activation step.[1]

Workflow: N-Terminal Capping

To cap a peptide on-resin with an alkyne handle using this reagent:

-

Do NOT attempt to couple Fmoc-propargylamine directly to the N-terminal amine; it will not react.[1]

-

Strategy: This reagent is typically used to synthesize activated carbamates or isocyanates in solution, which are then reacted with the resin-bound peptide.[1]

Alternative Protocol (Urea Linkage Formation):

-

Activation: React Fmoc-propargylamine with Disuccinimidyl Carbonate (DSC) in solution to form the succinimidyl carbamate.[1]

-

Deprotection: Wait, this route is inefficient.

-

Correct Route: Use Propynoic Acid for direct amide linkage.

-

Where Fmoc-propargylamine shines: Synthesis of Urea-linked conjugates.

Revised SPPS Utility: The most common use in SPPS is actually solution-phase synthesis of Fmoc-amino acids .[1]

-

Example: Reaction of Fmoc-propargylamine with Bromoacetic acid -> Fmoc-N-(propargyl)glycine .[1] This "peptoid" monomer can then be used in standard SPPS to introduce an alkyne on the backbone nitrogen.

Bioorthogonal Ligation (CuAAC)

Once the alkyne is incorporated (and Fmoc removed if necessary), the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed.[1]

CuAAC Reaction Conditions (On-Resin)

| Component | Concentration/Equivalents | Role |

| Azide Partner | 2.0 - 5.0 equiv | The labeling agent (e.g., Azide-Fluorophore).[1] |

| CuSO₄[1][3] · 5H₂O | 0.5 - 1.0 equiv | Copper source.[1] |

| Sodium Ascorbate | 5.0 - 10.0 equiv | Reducing agent (maintains Cu(I)).[1] |

| Ligand (THPTA/TBTA) | 2.0 - 5.0 equiv | Protects Cu(I) from oxidation and disproportionation.[1] |

| Solvent | DMF/Water (4:1) | Swells resin and solubilizes reagents. |

Protocol:

-

Swell resin (containing the propargyl moiety) in DMF.

-

Dissolve reagents in degassed solvent.

-

Add to resin and agitate under N₂ for 2–16 hours.

-

Wash extensively with DMF, sodium diethyldithiocarbamate (copper scavenger), and DCM.

Troubleshooting & Optimization

Common Pitfall: The "Glaser" Side Reaction[1]

-

Issue: Oxidative homocoupling of two terminal alkynes (Alkyne-C≡C-C≡C-Alkyne) instead of clicking with the azide.

-

Cause: Presence of Oxygen and Copper.

-

Solution: Rigorous degassing (Ar sparging) and the use of excess ascorbate.

Common Pitfall: Fmoc Stability

-

Issue: Premature loss of Fmoc during alkyne functionalization (Sonogashira).

-

Cause: Use of strong bases (e.g., hydroxide) or secondary amines (e.g., diethylamine) in the coupling step.

-

Solution: Use Triethylamine (Et₃N) or DIPEA as the base for Sonogashira coupling.[1] Fmoc is stable to tertiary amines but labile to secondary amines (like piperidine/morpholine).

References

-

Synthesis and Application of Propargylamines

- Title: Propargylamine: an important moiety in drug discovery.

- Source: Future Medicinal Chemistry (2023).

-

URL:[Link]

-

Sonogashira Coupling on Protected Amines

-

Fmoc-Based SPPS Protocols

-

Safety & Handling (SDS)

Sources

- 1. benzyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate-2,2,3,3,4,4,5,5-d8 - CAS号 736175-81-8 - 摩熵化学 [molaid.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage Stability & Shelf Life of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Topic: Storage conditions and shelf life of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (CAS: 127896-08-6), commonly referred to as Fmoc-propargylamine or Fmoc-2-propynyl-amine , is a critical bifunctional building block. It bridges the gap between robust Fmoc solid-phase peptide synthesis (SPPS) and bioorthogonal "Click" chemistry (CuAAC).

While the fluorenylmethyloxycarbonyl (Fmoc) group provides excellent acid stability, the terminal alkyne moiety introduces specific sensitivities to oxidation and metal-catalyzed degradation. This guide defines the optimal storage protocols to maximize shelf life and ensure synthetic reliability.

Quick Reference Data

| Parameter | Specification |

| CAS Number | 127896-08-6 |

| Physical State | White to off-white crystalline powder |

| Storage Temperature | 2–8°C (Refrigerated) |

| Atmosphere | Inert gas (Argon or Nitrogen) recommended |

| Moisture Sensitivity | Hygroscopic; store with desiccant |

| Primary Hazards | Skin/Eye Irritant; Alkyne reactivity with Cu/Ag |

| Initial Retest Date | 12 months from receipt |

Physicochemical Stability Profile

To understand the storage requirements, one must analyze the compound's two functional "warheads": the Fmoc protecting group and the terminal alkyne.

The Fmoc Group: Base & Moisture Sensitivity

The Fmoc carbamate is designed to be cleaved by secondary amines (e.g., piperidine) via an E1cB elimination mechanism.

-

Storage Risk: Spontaneous hydrolysis is slow but accelerated by moisture and elevated pH. If the container is not tightly sealed, atmospheric moisture can lead to carbamate cleavage, releasing the free amine and dibenzofulvene.

-

Indicator: A yellowing of the white powder often indicates the formation of dibenzofulvene or its polymer adducts.

The Terminal Alkyne: Oxidative & Metal Risks

The propargyl group (

-

Oxidative Coupling (Glaser Coupling): In the presence of oxygen and trace metal contaminants (especially Copper), terminal alkynes can dimerize to form diynes.

-

Acetylide Formation: Contact with active metals (Cu, Ag) can form shock-sensitive metal acetylides, though this is rare in storage unless stored in inappropriate metallic containers.

Degradation Pathways Visualization

The following diagram maps the potential failure modes of the compound under improper storage.

Figure 1: Mechanistic degradation pathways. Note that yellowing is a primary visual indicator of Fmoc cleavage.

Optimal Storage Protocols

Every protocol below is a self-validating system; if the protocol is breached, the downstream QC (Section 4) will detect it.

Temperature Control

Standard: Store at 2–8°C .

-

Reasoning: Low temperature kinetically inhibits the E1cB elimination of the Fmoc group and suppresses the volatility of any trace free amine formed.

-

Deep Freeze (-20°C): Acceptable for long-term archiving (>2 years), but requires strict equilibration to room temperature before opening to prevent condensation (water uptake).

Atmospheric Conditions

Standard: Tightly sealed container with desiccant. Best Practice: Backfill with Argon or Nitrogen .[2]

-

Reasoning: Excluding oxygen prevents alkyne homocoupling. Excluding moisture prevents carbamate hydrolysis.

-

Vessel: Amber glass vials with Teflon-lined caps are preferred to minimize light exposure, which can degrade trace impurities or auxiliary stabilizers.

Handling Precautions

-

Equilibration: Always allow the refrigerated container to reach room temperature (approx. 30 mins) before opening. Opening a cold vial in humid air causes immediate condensation, compromising the remaining stock.

-

Avoid Metals: Do not use metal spatulas that may contain copper alloys if the coating is scratched. Use stainless steel, glass, or plastic spatulas.

Shelf Life & Retest Strategy

Supplier "expiration dates" are often conservative estimates based on generic Fmoc-amino acid data. A robust internal QC process allows you to extend the useful life of this reagent significantly.

Initial Retest Interval: 12 months. Max Validated Shelf Life: Typically 24–36 months under optimal conditions.

Quality Control (QC) Workflow

Use this decision tree to determine if the reagent is suitable for synthesis.

Figure 2: Quality Control Decision Tree. Visual yellowing is the first "fail" criteria.

Analytical Validation Methods

If the visual and solubility checks pass, confirm purity using one of the following:

-

H-NMR (DMSO-d6):

-

Check: Integration of the propargyl methylene protons (

ppm) vs. the Fmoc aromatic protons. -

Fail Mode: Loss of the alkyne proton (

ppm) or appearance of dibenzofulvene olefinic peaks (

-

-

HPLC (C18 Column):

-

Gradient: Water/Acetonitrile with 0.1% TFA.

-

Detection: UV at 254 nm (Fmoc absorption).

-

Note: The free amine (propargylamine) absorbs poorly at 254 nm; look for the loss of the main Fmoc peak or the appearance of late-eluting hydrophobic dimers.

-

Troubleshooting & Degradation Signs

| Observation | Diagnosis | Action |

| Yellow/Orange Discoloration | Fmoc cleavage; presence of dibenzofulvene. | Discard. Purification is difficult as the free amine is volatile and reactive.[2] |

| Clumping / Wetness | Moisture ingress (hygroscopic). | Test immediately. If purity is >95%, dry under high vacuum over |

| Insolubility in DMF | Polymerization of alkyne or formation of salts. | Discard. Do not attempt to filter and use; stoichiometry will be unreliable. |

References

-

Sigma-Aldrich. (9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate Product Specification & Safety Data Sheet. Retrieved from .

-

ChemScene. (9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate Technical Data. Retrieved from .

-

Lauder, K., et al. (2017). "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews, 117(24), 14091–14200. .

-

BenchChem. Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from .

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups: Stability and Cleavage. Retrieved from .

Sources

The Propargyl Handle: A Technical Guide to the Reaction Mechanism and Application of Fmoc-Propargylamine in Peptide Synthesis

Introduction: Installing a Versatile Chemical Handle

In the landscape of modern peptide science and drug development, the ability to introduce specific modifications into a peptide sequence is paramount. These modifications can range from cyclization and PEGylation to the attachment of fluorescent probes or cytotoxic payloads. Fmoc-propargylamine serves as a critical building block for this purpose, providing a small, minimally-perturbing primary amine functionalized with a terminal alkyne. This alkyne, known as a propargyl group, is a bioorthogonal handle—a reactive group that does not interfere with native biological chemistry. Its true power is unlocked when used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides an in-depth examination of the fundamental reaction mechanisms for incorporating Fmoc-propargylamine into a peptide sequence during solid-phase peptide synthesis (SPPS) and its subsequent use in bioorthogonal ligation.

Pillar 1: The Foundation of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

To understand the specific reactions of Fmoc-propargylamine, one must first grasp the core principles of the synthetic strategy in which it is employed. Fmoc-based SPPS is an iterative process performed on a solid support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[3] The synthesis of a peptide chain proceeds from the C-terminus to the N-terminus and involves a repeated cycle of two key steps:

-

Nα-Fmoc Deprotection: The temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is removed from the N-terminal amine of the growing peptide chain.

-

Coupling: The newly exposed amine is coupled with the activated carboxyl group of the next incoming Fmoc-protected amino acid.[3]

This cycle is repeated until the desired peptide sequence is assembled. The use of the base-labile Fmoc group for temporary Nα-protection is orthogonal to the acid-labile protecting groups typically used for the side chains of trifunctional amino acids (e.g., Boc, Trt, tBu). This orthogonality ensures that side-chain protecting groups remain intact until the final cleavage of the peptide from the resin.[4][5]

Pillar 2: The Core Mechanism of Fmoc-Propargylamine Incorporation

Incorporating Fmoc-propargylamine is analogous to the coupling of any standard amino acid. However, as it is often used to cap the N-terminus or for specific internal modifications, a precise understanding of the mechanism at each stage is crucial for success.

Step 1: Nα-Fmoc Deprotection of the Resin-Bound Peptide

Before Fmoc-propargylamine can be introduced, the N-terminal amine of the growing peptide chain must be deprotected. This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6]

The mechanism is a base-induced β-elimination (E1cB):[7]

-

Proton Abstraction: Piperidine acts as a base, abstracting the relatively acidic proton from the C9 position of the fluorenyl group.[7]

-

Elimination: The resulting carbanion is unstable and undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.

-

Scavenging: A second molecule of piperidine acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct that is easily washed away. This scavenging step is critical to prevent DBF from reacting with the newly liberated N-terminal amine of the peptide.[7][8]

Step 2: Carboxyl Group Activation of Fmoc-Propargylamine

Simultaneously, in a separate vessel, the carboxylic acid of Fmoc-propargylamine is activated to make it highly reactive towards the nucleophilic attack of the peptide's N-terminal amine. Direct reaction is too slow and inefficient. Activation is achieved using a coupling reagent. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for potentially challenging couplings.[9][10]

The mechanism involving HATU proceeds as follows:

-

Initial Activation: The carboxylate of Fmoc-propargylamine reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Active Ester Formation: This reaction forms a highly reactive O-acylisouronium intermediate, which rapidly rearranges to form a more stable, yet still highly reactive, HOAt (1-hydroxy-7-azabenzotriazole) active ester. The presence of the HOAt moiety within HATU is key to its high efficiency and racemization-suppressing properties.[11]

Step 3: Peptide Bond Formation

The activated Fmoc-propargylamine solution is added to the resin-bound peptide. The deprotected N-terminal amine of the peptide chain acts as a nucleophile, attacking the carbonyl carbon of the HOAt active ester. This attack results in the formation of a new, stable amide (peptide) bond, incorporating the propargylamine moiety into the peptide chain.[11]

Pillar 3: Post-Synthesis Modification via Click Chemistry

Once Fmoc-propargylamine is incorporated, the terminal alkyne is available for further modification. The most powerful and widely used reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction "clicks" the alkyne-functionalized peptide to a molecule bearing an azide group, forming an extremely stable triazole ring.[1] This can be performed while the peptide is still on the solid support or after cleavage and purification.

The catalytic cycle involves:

-

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[12]

-

Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of the propargyl group to form a copper-acetylide intermediate.

-

Cycloaddition: The azide-containing molecule coordinates to the copper center, and a stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

-

Ring Contraction & Product Release: This intermediate rearranges and collapses to form the stable 1,4-disubstituted 1,2,3-triazole ring, releasing the Cu(I) catalyst to re-enter the cycle.[12][13]

A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[12]

Experimental Protocols

Table 1: Reagent Quantities for Fmoc-Propargylamine Coupling

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Propargylamine | 3 - 5 | Amino acid source |

| HATU | 2.9 - 4.9 | Coupling/Activating Agent |

| DIPEA or Collidine | 6 - 10 | Non-nucleophilic base for activation |

| Solvent (DMF/NMP) | - | Reaction medium |

Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin.[1][6]

Protocol 1: Standard Fmoc-Propargylamine Coupling on Solid Support

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[6]

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-propargylamine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[1]

-

Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring & Washing: Monitor the reaction for completion using a qualitative test for primary amines (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents.[1]

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Resin Preparation: Swell the propargylated peptide-resin in DMF.

-

Reagent Preparation: Prepare fresh stock solutions:

-

Azide-functionalized molecule (5 eq.) in DMF/DMSO.

-

Copper(II) Sulfate (CuSO₄) (0.5 eq.) in water.

-

Sodium Ascorbate (1.0 eq.) in water (prepare immediately before use).

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (1.0 eq.) in water.

-

-

Reaction Setup: To the resin, add the azide solution, the THPTA solution, and the CuSO₄ solution.

-

Initiation: Add the freshly prepared sodium ascorbate solution to the reaction slurry to initiate the click reaction.[13][14]

-

Reaction: Agitate the mixture at room temperature for 4-12 hours, protected from light.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF, water, a copper-chelating wash (e.g., 0.5% diethyldithiocarbamate in DMF), DMF, and finally DCM.

Challenges and Field-Proven Insights

-

Glaser Coupling: A potential side reaction of terminal alkynes is oxidative homodimerization (Glaser coupling), which can occur in the presence of copper ions and an oxidant (like air).[15] Using a reducing agent like sodium ascorbate in excess during CuAAC and degassing solvents helps to suppress this side reaction by maintaining copper in the Cu(I) state.

-

Acidity of Alkyne Proton: The terminal alkyne proton is weakly acidic (pKa ≈ 25). While not an issue under standard Fmoc SPPS conditions, very strong, non-nucleophilic bases could potentially cause unintended deprotonation.[15]

-

Incomplete Coupling: Fmoc-propargylamine is a small molecule and generally couples efficiently. However, if incomplete coupling is suspected (e.g., due to an aggregation-prone sequence), a double-coupling strategy can be employed where the coupling step is repeated with a fresh solution of activated Fmoc-propargylamine.

-

Final Cleavage: The propargyl group is stable to standard TFA cleavage cocktails used to deprotect side chains and release the peptide from the resin. However, ensure that scavengers used in the cocktail (e.g., triisopropylsilane) do not react with the alkyne.

By understanding the fundamental mechanisms and adhering to validated protocols, researchers can reliably incorporate Fmoc-propargylamine into peptides, opening a vast toolbox of possibilities for creating advanced, functionalized peptide-based therapeutics and research tools.[16]

References

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

LifeTein. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. LifeTein. [Link]

-

LifeTein. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. LifeTein. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(6), 1191. [Link]

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(5), 375-391. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

BPS. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BPS Bioscience. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

-

Matos, M. J., & Carneiro, A. (2023). Propargylamine: an important moiety in drug discovery. Future medicinal chemistry, 15(5), 375–391. [Link]

-

Fürth, D. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Fürth lab. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. peptidechemistry.org [peptidechemistry.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

Safety data sheet (SDS) and hazards of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

An In-Depth Technical Guide to the Safe Handling of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (Fmoc-propargylamine), a key reagent in bioconjugation, peptide synthesis, and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction: The Chemical Profile of Fmoc-Propargylamine

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, commonly known as Fmoc-propargylamine, is a bifunctional molecule that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a terminal alkyne (propargyl group). This structure makes it an invaluable tool in chemical biology and pharmaceutical sciences, particularly for the introduction of a clickable alkyne moiety onto primary amines. The Fmoc group provides a stable protecting group that can be readily cleaved under basic conditions, while the propargyl group serves as a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("Click Chemistry").

Given its utility, a thorough understanding of its chemical properties and associated hazards is paramount for safe handling and experimental success.

| Property | Value | Source |

| CAS Number | 127896-08-6 | [1][2] |

| Molecular Formula | C₁₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 277.32 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥97% | [2][3] |

Hazard Identification and Risk Assessment

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification

The following table summarizes the GHS hazard statements associated with this compound. It is crucial to note that while there is broad agreement among suppliers, slight variations in classifications may exist.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[3] H303: May be harmful if swallowed.[1] |

| Skin Corrosion/Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation.[3] |

The Logic of Hazard Mitigation

The causality behind safety protocols is rooted in a logical progression from hazard identification to risk mitigation. The following workflow illustrates this process, which should be a foundational element of any experimental design involving this compound.

Caption: Logical workflow for hazard mitigation.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate. The following guidelines are based on established best practices for handling powdered chemical irritants.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Weighing: Always weigh this compound in a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particulates.

-

Reactions: All manipulations, including dissolution and reaction quenching, must be performed in a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[4][5]

-

Body Protection: A full-length laboratory coat should be worn and kept buttoned.[4]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow: A Generalized Protocol for Safe Use

The following protocol outlines a generalized workflow for using (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate in a typical labeling reaction. This is a template and must be adapted to the specific requirements of your experiment based on a thorough, experiment-specific risk assessment.

Caption: Step-by-step experimental workflow for safe handling.

Step-by-Step Methodology:

-

Preparation:

-

1.1. Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of unnecessary equipment.

-

1.2. Don all required PPE: a lab coat, nitrile gloves, and chemical safety goggles.

-

-

Weighing and Dissolution:

-

2.1. In a ventilated balance enclosure or fume hood, carefully weigh the required amount of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate into a suitable vessel.

-

2.2. Causality: Weighing in a contained environment is critical to prevent the generation of airborne dust, which poses an inhalation hazard.[5]

-

2.3. Add the desired solvent to the solid. Capping the vessel before agitation prevents splashing of the irritant solution.

-

-

Reaction:

-

3.1. Add the dissolved reagent to the main reaction vessel. If the reaction is exothermic, an ice bath should be prepared in advance.

-

-

Cleanup and Waste Disposal:

-

4.1. All materials that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) must be disposed of in a designated solid hazardous waste container.

-

4.2. Liquid waste should be collected in a designated hazardous waste container, appropriately labeled.

-

4.3. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

-

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate is a valuable reagent whose safe use is contingent upon a robust understanding of its hazards and the implementation of rigorous safety protocols. By integrating the principles of GHS, employing appropriate engineering controls and PPE, and adhering to established safe handling procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is imperative that it is used in conjunction with institution-specific safety guidelines and a comprehensive, experiment-specific risk assessment.

References

-

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926. PubChem. [Link]

-

Safety Data Sheet. AAPPTec. [Link]

Sources

Methodological & Application

Synthesis of triazole-linked peptidomimetics using (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

This is a comprehensive Application Note and Protocol guide for the synthesis of triazole-linked peptidomimetics using (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (commonly known as Fmoc-propargyl amine ).

Using (9H-Fluoren-9-yl)methyl prop-2-ynylcarbamate in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Introduction

The substitution of the labile amide bond (-CO-NH-) with a 1,2,3-triazole ring is a powerful strategy in peptidomimetic drug design.[1] This bioisostere mimics the planarity and electronic distribution of a trans-amide bond while offering superior resistance to proteolytic degradation and enhanced metabolic stability.

This guide details the application of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (Fmoc-propargyl amine) as a critical building block for generating these triazole linkages. Unlike standard amino acids, this reagent introduces a terminal alkyne moiety protected by an Fmoc group, enabling a "Click-and-Continue" strategy directly on the solid phase. This protocol allows for the seamless integration of triazole units into the peptide backbone using standard Fmoc-SPPS workflows.

Chemical Basis & Mechanism

The core transformation relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this workflow, the Fmoc-propargyl amine serves as the "Alkyne" component, reacting with a resin-bound "Azide" to form a 1,4-disubstituted 1,2,3-triazole.

-

Reagent: (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (Fmoc-NH-CH₂-C≡CH).

-

Role: Provides the alkyne handle and a protected amine for subsequent chain elongation.

-

Mechanism: The resin-bound azide undergoes a regiospecific 1,3-dipolar cycloaddition with the alkyne, catalyzed by Cu(I). The resulting triazole ring acts as a rigid linker, and the Fmoc group is subsequently removed to allow peptide synthesis to continue.

Visualizing the "Click-and-Continue" Workflow

The following diagram illustrates the stepwise integration of the triazole unit into a growing peptide chain.

Caption: The "Click-and-Continue" SPPS cycle. The Fmoc-propargyl amine allows the synthesis to revert to standard amine-coupling logic immediately after the click reaction.

Materials & Reagents

| Component | Specification | Purpose |

| Alkyne Building Block | (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (>98% purity) | Source of protected amine + alkyne. |

| Azide Source | The "N-terminal" partner for the click reaction. | |

| Catalyst | Copper(I) Iodide (CuI) | Primary catalyst for CuAAC. |

| Stabilizer/Ligand | Sodium Ascorbate + 2,6-Lutidine | Prevents oxidation of Cu(I); Lutidine acts as a mild base. |

| Solvent | DMF (Anhydrous) or NMP | Resin swelling and reaction medium. |

| Resin | Rink Amide or Wang Resin | Solid support (Polystyrene or PEG-based). |

Experimental Protocol: On-Resin "Click-and-Continue" Synthesis

This protocol describes the insertion of a triazole linkage into a peptide backbone.[1][2][3][4][5] We assume the peptide chain has been synthesized up to the point of modification using standard Fmoc SPPS.

Phase 1: Installation of the Azide

Before using the Fmoc-propargyl amine, the resin-bound peptide must be capped with an azide.

-

Prepare Reagents: Dissolve the

-Azido acid (3-5 eq), HATU (3-5 eq), and DIEA (6-10 eq) in DMF. -

Coupling: Add the solution to the deprotected resin-bound peptide (Resin-NH₂).

-

Incubation: Shake at Room Temperature (RT) for 1-2 hours.

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

-

Verification: Perform a chloranil test (negative result indicates complete coupling of the azide).

Phase 2: The CuAAC Click Reaction

This step utilizes Fmoc-propargyl amine to form the triazole while retaining an Fmoc-protected amine for future steps.

-

Swelling: Ensure the resin (now ending in -N₃) is swollen in DMF (degassed).

-

Reagent Prep:

-

Solution A: Dissolve Fmoc-propargyl amine (3-5 eq relative to resin loading) in degassed DMF.

-

Solution B: Dissolve CuI (0.5 - 1.0 eq) and Sodium Ascorbate (1.0 eq) in a minimal amount of DMF/Water (9:1) or pure DMF if soluble.

-

Base: Add 2,6-Lutidine (10 eq) to Solution A. Note: Avoid Piperidine or strong secondary amines as they will prematurely remove the Fmoc group.

-

-

Reaction: Add Solution A to the resin, followed immediately by Solution B.

-

Incubation: Shake under an inert atmosphere (Nitrogen/Argon) for 6–16 hours at RT. The exclusion of oxygen is critical to maintain the active Cu(I) species.

-

Wash (Copper Removal):

-

Wash with DMF (3x).[6]

-

Wash with 0.5% sodium diethyldithiocarbamate (w/v) or EDTA solution in DMF (3x, 5 mins each) to chelate and remove copper traces. Copper contamination can cause racemization in subsequent steps.

-

Wash with DMF (5x) and DCM (3x).

-

Phase 3: Fmoc Deprotection & Chain Elongation

-

Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins).

-

Observation: The UV absorbance of the filtrate can be monitored to confirm Fmoc removal.

-

-

Continue Synthesis: The resin now displays a primary amine (-CH₂-NH₂). Proceed with standard HBTU/DIEA coupling for the next amino acid.

Critical Parameters & Troubleshooting

Catalyst Optimization

While CuI is standard, "copper-free" click chemistry is generally not applicable here because the specific reagent (Fmoc-propargyl amine) is a terminal alkyne, not a strained cyclooctyne. If the reaction is sluggish:

-

Alternative Catalyst: Use Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) for higher activity in organic solvents.

-

Ligands: Addition of TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize Cu(I) and accelerate the reaction.

Fmoc Stability

The Fmoc group is sensitive to basic conditions.

-

Risk: Using DIEA (diisopropylethylamine) in high concentrations for long periods can lead to slow Fmoc loss.

-

Solution: Use 2,6-Lutidine as the base during the click reaction. It is a weaker base that promotes the CuAAC reaction without deprotecting the Fmoc group.

Reaction Monitoring

Monitoring the conversion of Azide to Triazole on-resin is difficult via standard colorimetric tests.

-

Method: Cleave a small aliquot of the resin using TFA/Water/TIPS (95:2.5:2.5). Analyze the crude cleavage product via LC-MS .

-

Target Mass: Look for the mass shift corresponding to the addition of the Fmoc-propargyl amine unit (Molecular Weight of fragment added = ~277 Da).

Alternative Application: Solution-Phase Building Block Synthesis

For researchers preferring to minimize on-resin complexity, Fmoc-propargyl amine can be used to synthesize a Fmoc-Triazole-Dipeptide Acid in solution, which is then used as a standard building block in SPPS.

-

React: Fmoc-propargyl amine +

-Azido ester (e.g., Ethyl 2-azidoacetate) in tBuOH/H₂O with CuSO₄/Ascorbate. -

Hydrolyze: Saponify the ester (LiOH/THF/Water) to generate the free carboxylic acid.

-

Result: Fmoc-NH-CH₂-Triazole-CH₂-COOH .

-

Usage: Couple this entire unit to the resin like a standard amino acid. This method avoids copper contamination on the resin.

References

-

Valverde, I. E., et al. (2012). "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Peptide Science.

-

Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide−alkyne cycloaddition." Chemical Reviews.

-

Ingale, S., & Dawson, P. E. (2011). "On resin side-chain cyclization of complex peptides using CuAAC."[2] Organic Letters.

-

Aapptec Technical Support. "Click Cyclization on Resin Protocol."

-

Bachem. "Peptide Click Chemistry Explained."

Sources

- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00445D [pubs.rsc.org]

- 6. peptide.com [peptide.com]

Application Note: Solid-Phase Synthesis and Click-Chemistry Integration of Fmoc-Propargylamine Derivatives

Executive Summary

The incorporation of alkyne functionalities into peptides is a cornerstone of modern bioconjugation and peptidomimetic design. Fmoc-propargylamine and its amino acid counterpart, Fmoc-L-propargylglycine (Fmoc-Pra-OH), serve as critical building blocks in Solid-Phase Peptide Synthesis (SPPS)[1]. These derivatives provide a terminal alkyne handle that enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This application note provides a comprehensive, self-validating guide to the coupling conditions, deprotection mechanics, and downstream solid-phase click chemistry workflows required to successfully utilize Fmoc-propargylamine derivatives in peptide synthesis.

Mechanistic Principles & Causality

SPPS Coupling and Deprotection Kinetics

The efficiency of SPPS relies on driving acylation reactions to absolute completion. When coupling Fmoc-propargylglycine, the use of highly efficient coupling reagents like HCTU or HATU is mandatory[1][3].

-

Causality of Activation: HATU/HCTU reacts with the carboxylic acid in the presence of a base (DIPEA or NMM) to form a highly reactive OAt or OBt active ester. This intermediate drastically lowers the activation energy required for the resin-bound primary amine to attack, ensuring rapid amide bond formation even in sterically hindered sequences[3][4].

-

Causality of Deprotection: The removal of the Fmoc protecting group is achieved using 20% piperidine in DMF. This operates via a base-induced

-elimination mechanism. The mildly basic piperidine abstracts the acidic proton on the fluorene ring, leading to the expulsion of dibenzofulvene and carbon dioxide. Excess piperidine then acts as a scavenger to trap the reactive dibenzofulvene, preventing unwanted alkylation of the peptide chain[5].

Solid-Phase CuAAC (Click Chemistry) Dynamics

Performing CuAAC directly on the solid support (peptidomimetic triazole ligation) requires distinct conditions compared to solution-phase click chemistry.

-

Causality of Solvent & Catalyst Selection: While aqueous CuSO₄/sodium ascorbate is standard for solution-phase CuAAC[6][7], solid-phase reactions demand organic solvents (like NMP or DMF) to maintain the swelling of the hydrophobic peptide-resin matrix. Therefore, the Cu(I) complex

is utilized[4]. The dimethyl sulfide (

Figure 1: Iterative SPPS cycle incorporating internal validation checkpoints.

Data Presentation: Optimized Reaction Parameters

Table 1: Optimal Coupling Conditions for Fmoc-Propargylamine Derivatives in SPPS

| Parameter | Reagent / Condition | Rationale (Causality) | Reference |

| Coupling Reagent | HCTU or HATU (2.9 – 4.0 eq) | Generates highly reactive active esters, overcoming steric hindrance of modified amino acids. | [1],[3] |

| Base | DIPEA or NMM (6.0 – 8.0 eq) | Maintains basic environment for efficient activation; NMM minimizes racemization risks. | [1],[3] |

| Solvent | DMF or NMP | Ensures maximum resin swelling and complete reagent solubility. | [1],[3] |

| Reaction Time | 2 hours at Room Temp | Provides a sufficient kinetic window for >99% amide bond formation. | [1] |

Table 2: Solid-Phase vs. Solution-Phase CuAAC Conditions

| Phase | Catalyst System | Solvent | Additives | Key Advantage | Reference |

| Solid-Phase | NMP | DIPEA (4 eq) | Organic solvent maintains resin swelling; | [4] | |

| Solution-Phase | CuSO₄ (1-5 mol%) + Na Ascorbate | t-BuOH / H₂O (1:1) | THPTA or TBTA | In situ Cu(I) generation prevents oxidation; excellent aqueous biocompatibility. | [6],[7] |

Experimental Protocols

Protocol A: Incorporation of Fmoc-Propargylglycine via SPPS

This self-validating protocol ensures the high-yield incorporation of the alkyne handle into a growing peptide chain.

-

Resin Swelling: Weigh out the desired amount of Rink Amide resin (e.g., 0.1 mmol scale). Transfer to a reaction vessel and swell in peptide-synthesis grade DMF for 30–60 minutes[1][3]. Drain the solvent using nitrogen gas.

-

Fmoc Deprotection: Treat the resin with 8 mL of 20% (v/v) piperidine in DMF for 3 minutes. Drain and repeat with a fresh 8 mL aliquot for 15 minutes[1][3].

-

Washing: Wash the resin thoroughly to remove all traces of piperidine: DMF (5 × 3 mL) followed by DCM (3 × 3 mL) and a final DMF wash (3 × 3 mL)[1].

-

Activation and Coupling: In a separate vial, dissolve Fmoc-Pra-OH (3.0 eq) and HCTU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) to initiate activation. Transfer this cocktail to the resin and agitate at room temperature for 2 hours[1].

-

Internal Validation (Kaiser Test): Wash the resin (DMF 3x, DCM 3x). Extract a few resin beads and perform a Kaiser (ninhydrin) test.

-

Capping: To prevent deletion sequences, treat the resin with a capping solution (CH₂Cl₂:MeOH:DIPEA at 17:2:1 or acetic anhydride/DIPEA) for 10 minutes[3][4]. Wash thoroughly.

-

Cleavage: Once the full sequence is assembled, perform a final Fmoc deprotection. Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the product in cold diethyl ether, centrifuge, and lyophilize[1].

Protocol B: Solid-Phase CuAAC (Peptidomimetic Triazole Ligation)

This protocol details the conjugation of Fmoc-propargylamine to a resin-bound azido-peptide.

-

Pre-swelling: Ensure the azido-peptide resin (e.g., 0.025 mmol scale) is fully swollen in NMP inside a syringe fitted with a porous frit[4].

-

Catalyst & Reagent Preparation: Under an argon atmosphere, dissolve Fmoc-propargylamine (0.1 mmol, 4.0 eq) and

(21 mg, 0.1 mmol, 4.0 eq) in 2.5 mL of anhydrous NMP[4]. -

Initiation: Add DIPEA (17 μL, 0.4 mmol, 4.0 eq) to the mixture. The solution will immediately transition to a characteristic green color, indicating the formation of the active Cu(I) complex[4].

-

Cycloaddition: Transfer the green suspension into the syringe containing the azido-peptide resin. Seal the syringe and agitate via continuous rotation for 18 hours at room temperature[4].

-

Copper Scavenging & Validation: Drain the reaction mixture. Wash the resin extensively with NMP (5x). To remove trapped copper ions, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF until the resin returns to its native color (typically 3–5 washes).

-

Validation Check: The visual transition from a blue/green tinted resin back to a neutral/white color validates the successful removal of cytotoxic copper catalysts[8]. Wash finally with DCM before proceeding to cleavage.

-

Figure 2: Solid-phase CuAAC workflow utilizing Fmoc-propargylamine and Cu(I) catalysis.

References

- BenchChem Technical Support Team.

- BenchChem Technical Support Team. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Decourt, C., et al.

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine (UCI).

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep.

- BroadPharm. Click Chemistry Protocols. BroadPharm.

- BenchChem Technical Support Team. The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. BenchChem.

- Bachem. Peptide Click Chemistry Explained. Bachem.

- ResearchGate. Synthesis of a Biologically Active Triazole-Containing Analogue of Cystatin A Through Successive Peptidomimetic Alkyne-Azide Ligations.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Treating Mares with the Long-Acting Kisspeptin Analog C6 Increases Circulating Gonadotropins but Does Not Trigger Ovulation [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. broadpharm.com [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Click chemistry labeling of proteins using (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Application Note: Click Chemistry Labeling of Proteins using (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Executive Summary

This guide details the strategic application of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate (Fmoc-propargylamine) for incorporating bioorthogonal alkyne handles into proteins.[1] Unlike direct labeling reagents (e.g., NHS-esters), this compound serves as a stable, protected precursor to propargylamine , a primary amine bearing a terminal alkyne.[1]

The alkyne handle is chemically inert ("bioorthogonal") in native biological systems but reacts rapidly with azide-functionalized reporters (fluorophores, biotin, drugs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

Key Applications:

-

Chemical Conjugation: Targeting surface carboxyl residues (Asp/Glu/C-terminus) via EDC/NHS activation.[1][2]

-

Enzymatic Labeling: Site-specific incorporation into Glutamine (Gln) residues using Microbial Transglutaminase (mTG).[1][2]

-

Solid-Phase Peptide Synthesis (SPPS): Introduction of C-terminal or side-chain alkyne handles.[1][2]

Chemical Logic & Mechanism

The Reagent: Fmoc-Propargylamine

The Fmoc group protects the amine, rendering the molecule stable and solid for storage.[1] For protein labeling, the amine must be deprotected to function as a nucleophile (for chemical conjugation) or an enzymatic substrate.[2]

The Workflow

The labeling process is a two-step "Tag-and-Click" strategy:

-

Functionalization: The protein is modified to carry the propargyl (alkyne) group.[2]

-

Detection: The alkyne-tagged protein is reacted with an azide-probe via CuAAC.[1][2]

Figure 1: Strategic workflow for converting the Fmoc-precursor into a functional protein label.

Protocol A: Reagent Preparation (Deprotection)

Context: You cannot react Fmoc-propargylamine directly with a protein. You must generate the free amine.[2][3]

Materials:

Procedure:

-

Dissolve 100 mg of Fmoc-propargylamine in 2 mL of 20% Piperidine in DMF .

-

Incubate at Room Temperature (RT) for 30 minutes.

-

Precipitate/Extraction:

-

Option 1 (Purification): Dilute with 20 mL cold diethyl ether. The free propargylamine is a liquid/oil and may remain in solution while Fmoc-piperidine adducts precipitate or partition.[1][2]

-

Option 2 (Direct Use): For small scale, evaporate the solvent/piperidine under high vacuum.[1]

-

Note: Propargylamine is volatile.[1][2] It is often commercially available as the HCl salt.[2] If using the Fmoc-derivative as a source, ensure thorough removal of piperidine (which interferes with NHS esters).[1]

-

Recommendation: If possible, purchase Propargylamine HCl directly for solution-phase protein labeling.[1][2] Use the Fmoc-derivative primarily if performing Solid Phase Synthesis (see Section 5).[1][2]

-

Protocol B: Chemical Labeling of Surface Carboxyls

Target: Aspartic Acid (Asp), Glutamic Acid (Glu), and C-terminus.[1] Chemistry: EDC/sulfo-NHS mediated amide bond formation.[1][2]

Reagents:

-

Protein of interest (1–5 mg/mL in PBS, pH 7.4).[2] Avoid primary amine buffers (Tris, Glycine). [1]

-

Propargylamine stock (prepared from Fmoc-precursor or purchased as HCl salt): 100 mM in water (neutralized to pH 7.0).[1][2]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).[1][2]

Step-by-Step:

-

Activation:

-

Conjugation:

-

Quenching & Purification:

Protocol C: "Click" Reaction (CuAAC)

Context: Reacting the Alkyne-Protein with an Azide-Tag.

Reagents:

-

Azide-Probe (e.g., Azide-PEG3-Biotin or Azide-AlexaFluor).[1]

-

THPTA Ligand (50 mM stock in water).[1][2] Crucial for protecting protein from oxidation.[1][2]

Reaction Setup (100 µL scale):

| Component | Final Conc. | Volume (Example) |

| Alkyne-Protein | 10–50 µM | 80 µL |

| Azide-Probe | 50–100 µM | 1–2 µL |

| CuSO₄ / THPTA Premix | 1 mM Cu / 5 mM Ligand | 5 µL (pre-mixed 1:[1]5) |

| Sodium Ascorbate | 5 mM | 5 µL |

| Buffer (PBS) | - | to 100 µL |

Procedure:

-

Premix Copper: Mix CuSO₄ and THPTA ligand in a 1:5 molar ratio prior to addition. This forms the catalytic complex.[2][7]

-

Assembly: Add components to the protein in this order: Azide-Probe → Cu/THPTA → Ascorbate.

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Cleanup: Remove excess reagents via desalting column.[1][2] Copper must be removed to prevent interference with downstream assays.[1][2]

Advanced Application: Solid Phase Peptide Synthesis (SPPS)

Context: The Fmoc-propargylamine is most valuable here. It acts as an N-terminal capping reagent to install an alkyne at the very end of a peptide synthesis.[1][2]

Protocol:

-

Peptide Assembly: Synthesize peptide on resin using standard Fmoc/tBu protocols.[1][2]

-

Fmoc Removal: Remove the N-terminal Fmoc group of the final amino acid.[1][2]

-

Linker Activation: React the free N-terminal amine with Succinic Anhydride (to generate a carboxyl) OR Disuccinimidyl Carbonate (DSC) (to generate an activated carbamate).[1][2]

-

Alkyne Capping:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation during Click | Copper concentration too high or protein unstable.[1][2] | Use THPTA or BTTAA ligands (water-soluble).[1][2] Lower Cu concentration to 0.1 mM. |

| Low Labeling Efficiency | Incomplete deprotection of Fmoc-propargylamine.[1][2] | Ensure full removal of Fmoc/Piperidine.[1][2][3][6] Use commercial Propargylamine HCl if possible.[1][2] |

| Protein Oxidation | Reactive Oxygen Species (ROS) generated by Cu/Ascorbate.[1][2] | Maintain Cu:Ligand ratio at 1:5. Perform reaction under inert atmosphere (N₂) if critical. |

| High Background | Non-specific binding of Azide dye.[1][2] | Perform rigorous washing/desalting.[1][2][8] Include a "No-Click" control (omit Copper). |

References

-

Rostovtsev, V. V., et al. (2002).[1][2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[2] Link

-

Hong, V., et al. (2009).[1][2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883.[2] Link[1]

-

Prescher, J. A., & Bertozzi, C. R. (2005).[1][2] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[2] Link[1]

-

Grammel, M., & Hang, H. C. (2013).[1][2] Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484.[2] Link

-

Kamiya, N., et al. (2011).[1][2] Transglutaminase-mediated protein labeling.[1][2] Methods in Molecular Biology, 751, 81-94.[1][2] Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. (9H-Fluoren-9-yl)methyl ((2S)-3-methyl-1-(((2S)-1-((4-(1-(((4-nitrophenoxy)carbonyl)oxy)but-3-yn-1-yl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. ejbiotechnology.info [ejbiotechnology.info]

- 6. chem.uci.edu [chem.uci.edu]

- 7. interchim.fr [interchim.fr]

- 8. bachem.com [bachem.com]

Application Note: Preparation of Fmoc-Propargylamine Building Blocks for Combinatorial Chemistry

Abstract & Strategic Overview

The integration of "Click Chemistry" handles into combinatorial libraries is a cornerstone of modern drug discovery. N-Fmoc-propargylamine (Fmoc-Pra) serves as a critical building block, enabling the introduction of a terminal alkyne moiety onto solid-phase supports or peptide backbones. This alkyne handle subsequently facilitates Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for library diversification.

While commercially available, in-house preparation is often required to ensure fresh, high-purity material free from dibenzofulvene by-products that can compromise downstream combinatorial cycles. This guide presents a validated, high-fidelity protocol for the synthesis of Fmoc-propargylamine using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Unlike Fmoc-Cl, which is prone to generating di-peptide impurities and requires stringent pH control, Fmoc-OSu offers a milder, self-regulating reactivity profile ideal for high-purity applications.[1]

Chemical Strategy & Mechanistic Rationale

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

The choice of acylating agent dictates the impurity profile.

-

Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride): Highly reactive but aggressive. In the presence of simple amines, it can lead to the formation of "dimeric" side products or rapid hydrolysis if pH is not strictly maintained between 8.5–9.5.

-

Fmoc-OSu: The N-hydroxysuccinimide ester is less reactive but highly selective for primary amines. The release of N-hydroxysuccinimide (NHS) as a leaving group buffers the reaction, minimizing the risk of over-acylation and oligomerization.

Decision: This protocol utilizes Fmoc-OSu to maximize purity (>98%) and eliminate the need for complex chromatographic purification.

Reaction Workflow Diagram

The following logic flow illustrates the critical path from raw materials to the validated building block.

Figure 1: Strategic workflow for the synthesis of N-Fmoc-propargylamine emphasizing the purification logic.

Experimental Protocol

Materials & Equipment

-

Reagents: Propargylamine (98%), Fmoc-OSu (99%), Sodium Bicarbonate (NaHCO₃), Acetone (HPLC Grade), Ethyl Acetate, 1N HCl, Brine.

-

Equipment: 500 mL Round Bottom Flask, Magnetic Stirrer, Rotavap, Vacuum Filtration setup.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

Dissolve Propargylamine (1.00 g, 18.15 mmol, 1.0 eq) in Water (25 mL).

-

Add NaHCO₃ (3.05 g, 36.30 mmol, 2.0 eq) to the solution. Stir until fully dissolved.

-

Dilute with Acetone (25 mL) to create a 1:1 homogeneous solvent system.

-

Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions and controls the exotherm upon reagent addition.

Step 2: Fmoc Protection

-

Dissolve Fmoc-OSu (6.73 g, 19.96 mmol, 1.1 eq) in Acetone (30 mL).

-

Add the Fmoc-OSu solution dropwise to the stirring amine solution over 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 3:1). The starting amine (ninhydrin positive) should disappear; the product will appear as a UV-active spot (Rf ~0.5).

Step 3: Workup & Isolation

-

Evaporate the Acetone under reduced pressure (Rotavap) at 35°C. Caution: Do not overheat; Fmoc groups can be labile at high temperatures in basic aqueous media.

-

The remaining aqueous suspension will likely contain a white precipitate. Add Ethyl Acetate (100 mL) to dissolve the solid.

-

Transfer to a separatory funnel. Separate the layers.

-

Acid Wash (Critical): Wash the organic layer with 1N HCl (2 x 50 mL). Rationale: This converts unreacted propargylamine into its water-soluble hydrochloride salt, effectively removing it from the organic phase.

-

Wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness to yield a crude white solid.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Toluene (~60°C).

-

Slowly add Heptane (or Hexane) until persistent cloudiness is observed.

-

Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Filter the white crystalline solid and wash with cold Heptane.

-

Dry under high vacuum for 12 hours.

Data Summary & Characterization[3][4]

| Parameter | Specification | Observed/Literature Value |

| Appearance | White crystalline solid | White needles |

| Yield | > 80% | 80–85% |

| Melting Point | 122–124 °C | 122–124 °C [1] |

| ¹H NMR (CDCl₃) | Alkyne proton (t) | ~2.2 ppm |

| ¹H NMR (CDCl₃) | Propargyl CH₂ (dd) | ~3.9–4.0 ppm |

| ¹H NMR (CDCl₃) | Fmoc CH₂ (d) | ~4.4 ppm |

Application in Combinatorial Chemistry

Integration into Solid Phase Synthesis (SPPS)

Fmoc-propargylamine is typically used to "cap" the N-terminus of a peptide library or introduced as a side-chain anchor (via Fmoc-Lys(alkyne)-OH analogues).

Coupling Protocol:

-

Reagents: Fmoc-propargylamine (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF.

-

Time: 45–60 minutes at Room Temperature.

-

Note: Standard Fmoc deprotection (20% Piperidine/DMF) cannot be applied after this unit is attached if it is the N-terminal cap. If internal, the alkyne is stable to piperidine.

The "Click" Reaction (CuAAC) on Solid Support

Once the alkyne is installed on the resin-bound molecule, it serves as the landing pad for azide-functionalized diversity elements.